molecular formula C19H25N9O3 B14161924 Anthelvencin A CAS No. 58616-25-4

Anthelvencin A

Cat. No.: B14161924
CAS No.: 58616-25-4
M. Wt: 427.5 g/mol
InChI Key: ZKNZAWGJQIYHNE-LBPRGKRZSA-N
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Chemical Reactions Analysis

Types of Reactions

Anthelvencin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmosphere conditions using dry solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of Anthelvencin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to DNA and interfering with its replication and transcription processes . This leads to the inhibition of bacterial growth and the elimination of parasitic worms.

Comparison with Similar Compounds

Similar Compounds

Anthelvencin A is similar to other pyrrolamide metabolites such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes two N-methylated pyrrole groups . This structural feature contributes to its distinct biological activities and makes it an interesting subject for further research.

Properties

CAS No.

58616-25-4

Molecular Formula

C19H25N9O3

Molecular Weight

427.5 g/mol

IUPAC Name

4-[[4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1

InChI Key

ZKNZAWGJQIYHNE-LBPRGKRZSA-N

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)[C@@H]3CCC(=N3)N

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N

Origin of Product

United States

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